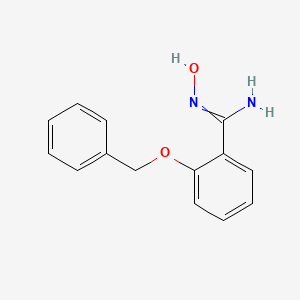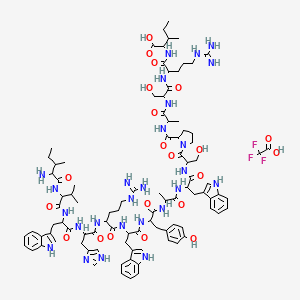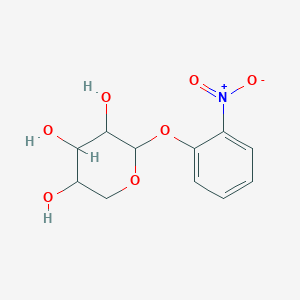
2-Nitrophenyl beta-D-Xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl beta-D-Xylopyranoside is a synthetic sugar derivative with the empirical formula C11H13NO7 and a molecular weight of 271.22 g/mol . It is primarily used as a chromogenic substrate for the enzyme beta-xylosidase, which hydrolyzes the compound to release 2-nitrophenol, a yellow-colored product that can be easily quantified .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-Xylopyranoside typically involves the glycosylation of 2-nitrophenol with a protected xylopyranosyl donor. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, purification through chromatography, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenyl beta-D-Xylopyranoside undergoes hydrolysis in the presence of beta-xylosidase, resulting in the formation of 2-nitrophenol and D-xylose . This hydrolysis reaction is commonly used in enzymatic assays to measure beta-xylosidase activity.
Common Reagents and Conditions:
Hydrolysis: Beta-xylosidase enzyme, aqueous buffer solutions (e.g., phosphate buffer), and controlled pH conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly associated with this compound, general reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) could theoretically be used under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-nitrophenol and D-xylose.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl beta-D-Xylopyranoside is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Wirkmechanismus
The primary mechanism of action for 2-Nitrophenyl beta-D-Xylopyranoside involves its hydrolysis by beta-xylosidase. The enzyme binds to the substrate and catalyzes the cleavage of the beta-glycosidic bond, releasing 2-nitrophenol and D-xylose . The released 2-nitrophenol can be quantified spectrophotometrically, providing a measure of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenyl beta-D-Glucopyranoside: Similar structure but with a glucose moiety instead of xylose.
2-Nitrophenyl beta-D-Galactopyranoside: Contains a galactose moiety.
p-Nitrophenyl beta-D-Xylopyranoside: Similar compound with a para-nitro group instead of ortho.
Uniqueness: 2-Nitrophenyl beta-D-Xylopyranoside is unique due to its specific interaction with beta-xylosidase, making it a valuable tool in enzymatic assays for this enzyme. Its chromogenic properties allow for easy quantification of enzyme activity, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQCLGUTGDQYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
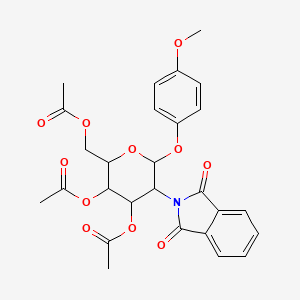
![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
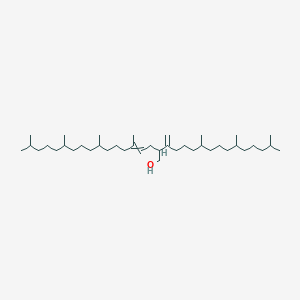
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)


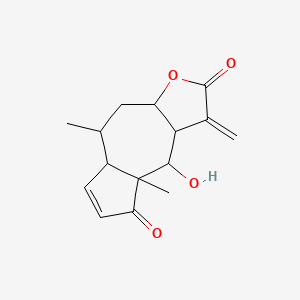
![5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one](/img/structure/B13399201.png)
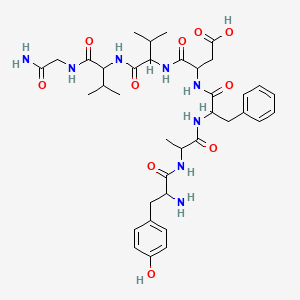
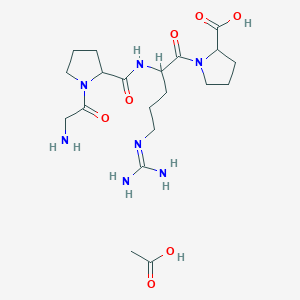
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
